BRD4 Inhibitor-30

BRD4 inhibition Biochemical assay Potency comparison

Standard high-potency BET inhibitors saturate targets, obscuring dose-response relationships. BRD4 Inhibitor-30 (Compound 1) offers a mid-potency alternative (IC50 = 415 nM) derived from the BI2536 scaffold but engineered for bromodomain bias. - **Biochemical data**: 415 nM IC50 (BRET assay); distinct from JQ1 (77 nM) and BI2536 (25 nM) - **Application**: Dose-response matrix studies, combinatorial screening, scaffold-hopping benchmarks - **Formulation**: DMSO solubility 100 mg/mL; ready for HTS workflows

Molecular Formula C28H38N6O4
Molecular Weight 522.6 g/mol
Cat. No. B12384405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-30
Molecular FormulaC28H38N6O4
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)OC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
InChIInChI=1S/C28H38N6O4/c1-5-21-27(36)33(3)22-17-29-28(31-25(22)34(21)20-8-6-7-9-20)38-23-11-10-18(16-24(23)37-4)26(35)30-19-12-14-32(2)15-13-19/h10-11,16-17,19-21H,5-9,12-15H2,1-4H3,(H,30,35)/t21-/m1/s1
InChIKeyMLSIWMLVUIWYLH-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRD4 Inhibitor-30: Chemical Profile and Mechanism


BRD4 Inhibitor-30 (CAS 1789731-20-9) is a synthetic small-molecule inhibitor of the bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family [1]. Characterized by a molecular weight of 522.64 g/mol and a chemical formula of C28H38N6O4, this compound exhibits an IC₅₀ value of 415 nM against BRD4 in biochemical assays [1]. BRD4 Inhibitor-30 is primarily utilized as a research tool compound to investigate the role of BRD4 in epigenetic regulation and transcriptional control, with applications in cancer biology, inflammation, and other disease models where BET proteins are implicated .

BRD4 bromodomain target engagement studies
Polypharmacology assays with reduced kinase confounding
Pteridinyl scaffold for SAR and chemical probe development

BRD4 Inhibitor-30: Distinct from Generic BET Inhibitors


Within the BET bromodomain inhibitor class, potency and selectivity can vary by orders of magnitude across different chemical scaffolds. For instance, while BRD4 Inhibitor-30 demonstrates a moderate biochemical IC₅₀ of 415 nM [1], other inhibitors such as MS417 exhibit significantly higher potency with IC₅₀ values of 30 nM and 46 nM for BRD4-BD1 and BRD4-BD2, respectively [2]. Conversely, compounds like (Rac)-BAY1238097 show weaker inhibition with an IC₅₀ of 1.02 μM [3]. These differences are not merely academic; they translate to distinct experimental windows for target engagement and phenotypic outcomes. Therefore, indiscriminate substitution of one BRD4 inhibitor for another, even within the same class, can lead to non-comparable or misleading results in cellular and in vivo studies.

Potency tier mismatch may shift dose-response windows
Moderate BRD4 inhibition potency compared to high-potency pan-BET inhibitors alters target occupancy thresholds and may confound concentration-response interpretations.
Scaffold architecture drives distinct off-target liabilities
Pteridinyl core binding interactions differ from triazolodiazepine or isoxazole scaffolds; off-target profiles cannot be extrapolated from chemotype-incompatible BET inhibitors.
Polypharmacology profile differs from parent BI2536
Engineered bromodomain bias reduces kinase contribution; substitution with dual-activity BI2536 re-introduces PLK1-mediated effects and may alter cellular phenotype readouts.

BRD4 Inhibitor-30: Quantitative Differentiation Evidence


Moderate Biochemical BRD4 Inhibition Potency

In a head-to-head comparison of biochemical potency, BRD4 Inhibitor-30 (IC₅₀ = 415 nM) is significantly less potent than the high-affinity BRD4 inhibitor MS417 (IC₅₀ = 30 nM for BRD4-BD1 and 46 nM for BRD4-BD2) [1]. This represents an approximately 10- to 14-fold difference in potency. This distinction is critical for researchers who require a tool compound with a defined, moderate affinity profile rather than a highly potent inhibitor that might saturate the target at lower concentrations, potentially masking nuanced biological effects.

BRD4 Inhibition Potency
Reported
IC50 415 nM (BRD4 Inhibitor-30) vs. 25 nM (BI2536) and 77 nM ((+)-JQ1)
Reported moderate potency context; supports dose-response assay design with distinct occupancy window.
BET-BRET cell-free assay; 5- to 17-fold potency difference.
BRD4 inhibition Biochemical assay Potency comparison

Distinct Pteridinyl Core Scaffold

Compared to the BET inhibitor (Rac)-BAY1238097, which has a reported IC₅₀ of 1.02 μM (1020 nM) for BRD4 [1], BRD4 Inhibitor-30 (IC₅₀ = 415 nM) [2] demonstrates approximately 2.5-fold greater potency. This places BRD4 Inhibitor-30 in a distinct mid-range potency category among BRD4 tool compounds, offering a balance between the very high potency of some research tools and the lower potency of certain clinical-stage inhibitors.

Chemical Scaffold Class
Reported
Pteridinyl core (7H-pteridin-2-yl) vs. triazolodiazepine (JQ1), isoxazole (I-BET762)
Scaffold identity informs binding mode and off-target liability profile; qualitative structural divergence.
Binding mode inferred from X-ray crystallography of related BI2536 analogues.
BRD4 inhibition Potency ranking Clinical vs. tool compound

High DMSO Solubility for Stock Preparation

When compared to next-generation BRD4-targeting modalities such as the degrader dBET6, the difference in functional impact is stark. dBET6 demonstrates anti-proliferative IC₅₀ values in the range of 0.001-0.5 µM across various cancer cell lines [1]. In contrast, the biochemical IC₅₀ of BRD4 Inhibitor-30 is 0.415 µM . This highlights that while BRD4 Inhibitor-30 is a valuable probe for studying direct BRD4 bromodomain inhibition, it does not engage the same downstream degradation mechanism or achieve the same potency as advanced PROTAC molecules, a critical consideration for experimental design.

DMSO Solubility
Reported
100 mg/mL (~191 mM)
Supports high-concentration stock preparation for HTS and in vitro assays.
Comparable to or exceeds solubility of commonly used BET inhibitors; supplier-reported value.
BRD4 degradation Targeted protein degradation PROTAC

Reduced Kinase Engagement vs. Parent BI2536

The available data for BRD4 Inhibitor-30 does not specify its selectivity for the BD1 versus BD2 bromodomains of BRD4. This contrasts with well-characterized probes like ZL0580, which exhibits a marked preference for BD1 (IC₅₀ = 163 nM) over BD2 (IC₅₀ = 1071 nM) , or GSK046, a potent BD2-selective inhibitor (IC₅₀ = 49 nM for BRD4 BD2) [1]. This lack of selectivity data for BRD4 Inhibitor-30 [2] is a defining feature. It means this compound cannot be used as a domain-selective tool. Researchers specifically investigating the differential functions of BD1 and BD2 must avoid BRD4 Inhibitor-30 and instead opt for a validated, domain-selective probe.

Kinase Engagement Reduction
Class-level inference
Engineered as bromodomain-biased polypharmacophore; specific kinase inhibition data not reported.
Reduced PLK1 contribution relative to parent BI2536 inferred from design strategy.
Data to verify; kinase panel profiling recommended to confirm selectivity shift.
BRD4 BD1 BRD4 BD2 Selectivity

Chemical Structure and Scaffold Differentiation of BRD4 Inhibitor-30 from JQ1

BRD4 Inhibitor-30 (C28H38N6O4) is structurally distinct from the well-known and extensively characterized BRD4 inhibitor JQ1 (C23H25ClN4O2S). The molecular weight and formula differences indicate a distinct chemical scaffold. This structural divergence is significant because while JQ1 has been widely used to establish the role of BRD4 in various contexts (e.g., in prostate cancer cells, JQ1 has a reported IC₅₀ of 22.09 μmol/L [1]), BRD4 Inhibitor-30 provides an alternative chemotype for probing BRD4 biology, potentially circumventing scaffold-specific off-target effects or resistance mechanisms that may be associated with JQ1.

BRD4 inhibitor Chemical scaffold JQ1

BRD4 Inhibitor-30 as a Benchmark for Evaluating Novel Dual-Target Inhibitors

BRD4 Inhibitor-30's well-defined biochemical potency (IC₅₀ = 415 nM) [1] serves as a useful benchmark for evaluating the BRD4-inhibitory component of emerging dual-target inhibitors. For example, the dual BRD4/Src inhibitor HL403 demonstrates a BRD4 IC₅₀ of 133 nM [2], while the dual NAMPT/BRD4 inhibitor A2 shows a BRD4 IC₅₀ of 58 nM [3]. Compared to BRD4 Inhibitor-30, HL403 is approximately 3-fold more potent against BRD4, and A2 is approximately 7-fold more potent. These quantitative comparisons help contextualize the contribution of BRD4 inhibition to the overall activity of these dual-target agents.

Dual-target inhibitor BRD4 NAMPT Src

BRD4 Inhibitor-30: Research and Industrial Applications


Polypharmacology with Reduced Kinase Confounding

Given its clearly defined biochemical IC₅₀ of 415 nM [1], BRD4 Inhibitor-30 is well-suited for use as a reference standard in BRD4 binding assays (e.g., TR-FRET, AlphaScreen). Its moderate potency allows it to serve as a benchmark for validating assay performance and for comparing the relative potency of novel BRD4 inhibitors discovered through screening or medicinal chemistry efforts. This is supported by its established use in comparative potency analyses against dual-target inhibitors [2][3].

Dose-Response and Combination Screening

BRD4 Inhibitor-30, possessing a distinct chemical scaffold (C28H38N6O4) [1] from widely used inhibitors like JQ1, is an excellent tool for orthogonal validation. After observing a phenotype with JQ1, researchers can employ BRD4 Inhibitor-30 to confirm that the effect is genuinely due to BRD4 inhibition and not an off-target effect specific to the JQ1 scaffold. This application is critical for bolstering the credibility of target engagement studies in cellular models [4].

Chemical Probe Development and SAR

The moderate potency of BRD4 Inhibitor-30 (IC₅₀ = 415 nM) [1] is advantageous for studies requiring a broad dynamic range for dose-response analysis. Unlike highly potent inhibitors (e.g., MS417 with IC₅₀ values of 30-46 nM [5]), BRD4 Inhibitor-30 allows for the clear resolution of partial inhibition effects across a wider concentration range, which is essential for understanding the quantitative relationship between target engagement and downstream biological consequences.

HTS Assay Validation and Counter-Screening

In research involving BRD4-targeting PROTACs (Proteolysis Targeting Chimeras) or molecular glues, it is essential to distinguish between the effects of bromodomain inhibition and protein degradation. BRD4 Inhibitor-30 serves as an ideal negative control for degradation. While a degrader like dBET6 eliminates the BRD4 protein [6], BRD4 Inhibitor-30 only inhibits its bromodomain function. Using BRD4 Inhibitor-30 in parallel with a degrader allows researchers to deconvolute phenotypes that are solely dependent on BRD4 bromodomain activity from those requiring complete elimination of the protein [6].

Application
Selection Property
Validation Focus
BRD4 bromodomain target engagement
Moderate biochemical potency window
Dose-response curve characterization
Polypharmacology pathway dissection
Engineered bromodomain bias over PLK1
PLK1-independent phenotype confirmation
BET inhibitor scaffold exploration
Pteridinyl chemotype benchmark
Comparative binding mode analysis
High-throughput screening workflows
High DMSO solubility for stock preparation
Assay-ready formulation consistency

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